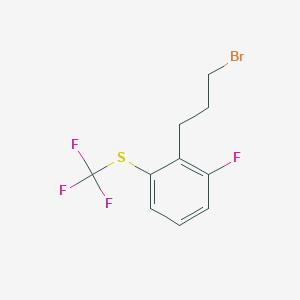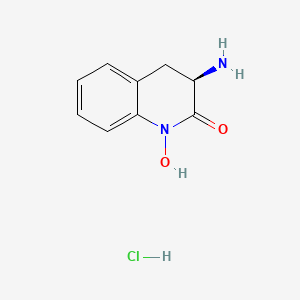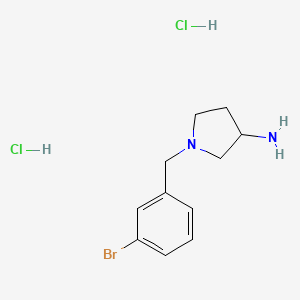
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C11H15BrN2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
The synthesis of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Base: Common bases include sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Mécanisme D'action
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride can be compared with other pyrrolidine derivatives, such as:
- 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Fluorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 1-(3-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride
These compounds share similar structural features but differ in their substituents on the benzyl group, which can influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound imparts unique properties, such as increased reactivity in substitution reactions.
Propriétés
Formule moléculaire |
C11H17BrCl2N2 |
|---|---|
Poids moléculaire |
328.07 g/mol |
Nom IUPAC |
1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
Clé InChI |
BLLPNFOWOSEOSB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


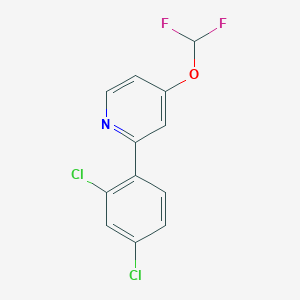
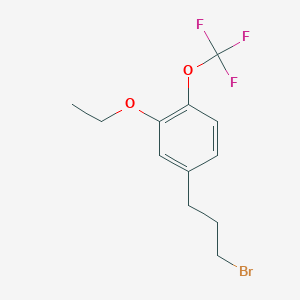
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
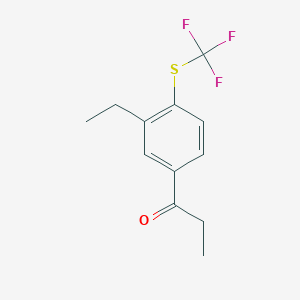
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)
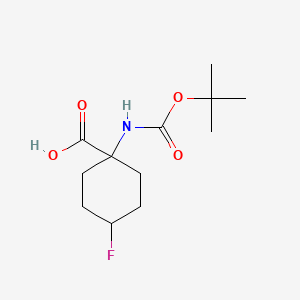


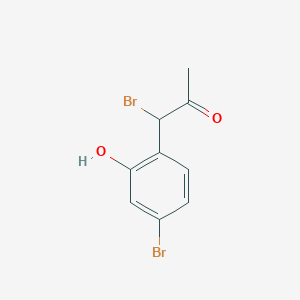
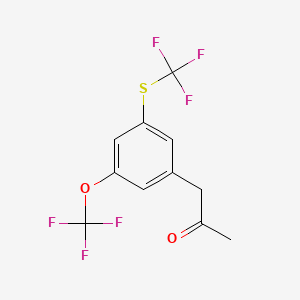
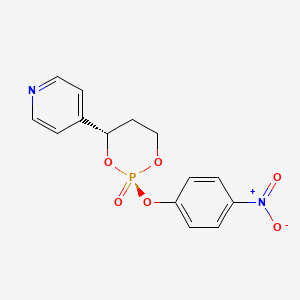
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
